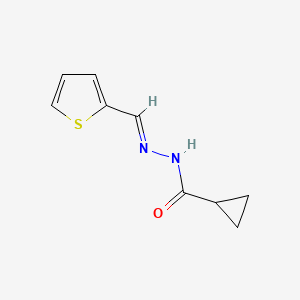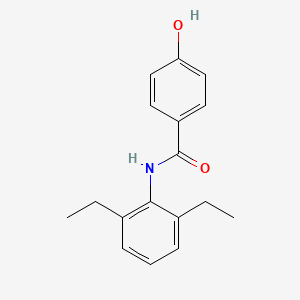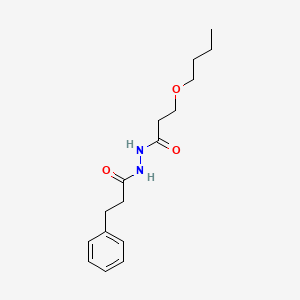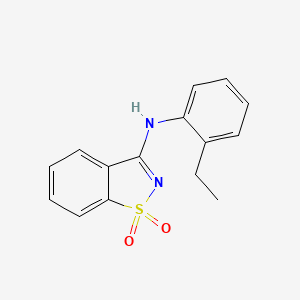![molecular formula C22H25N3O4 B5550794 N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)
N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide" belongs to a class of compounds with significant interest due to their potential biological applications and various chemical properties.
Synthesis Analysis
The synthesis of compounds related to this chemical involves multiple steps, typically starting from basic organic compounds and involving processes such as aromatic nucleophilic substitution, ring closing reactions, and condensation reactions. The synthesis pathway can be complex, involving intermediate compounds and requiring careful control of reaction conditions (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds often involves complex aromatic systems with multiple substituents. The structure is typically characterized using techniques like NMR, X-ray diffraction, and LCMS, revealing details about the arrangement of atoms and the molecular conformation (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Compounds in this category participate in a variety of chemical reactions, including nucleophilic substitutions and radical reactions. These reactions can modify the aromatic ring or other functional groups, leading to the formation of new compounds with different properties (Jasch et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are key characteristics of these compounds. These properties are influenced by the molecular structure and can be studied using various analytical techniques (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemicals, are determined by the functional groups present in the molecule. These properties are crucial for understanding the potential applications of these compounds in various fields (Gangapuram et al., 2009).
Applications De Recherche Scientifique
Synthetic Organic Chemistry
- Nucleophilic Substitutions and Radical Reactions : tert-Butyl phenylazocarboxylates, closely related to the queried compound, have been utilized as versatile building blocks in synthetic organic chemistry. They are involved in nucleophilic substitutions of the benzene ring and can be modified through radical reactions, such as oxygenation and halogenation (Jasch, Höfling, & Heinrich, 2012).
Polymer Science
- Synthesis of Polyamides : Research on derivatives like 4-tert-butylcatechol, an analog to the queried compound, led to the development of polyamides with flexible main-chain ether linkages. These polymers exhibit high thermal stability and solubility in various solvents, useful in creating flexible and durable materials (Hsiao, Yang, & Chen, 2000).
Anticancer Research
- Design and Synthesis for Anticancer Activity : A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share structural similarities with the queried compound, showed significant anticancer activity against various cancer cell lines. These compounds were synthesized for targeted anticancer effects (Ravinaik et al., 2021).
Insecticidal Applications
- Target-Based Design for Insecticidal Activity : Related compounds, such as N-(4-methylphenyl)-3-(tert-butyl)-1-(phenylmethyl)-1H-pyrazole-5-carboxamide, have been designed and synthesized for insecticidal purposes. These compounds have shown promising activity against agricultural pests (Deng et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-tert-butyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-22(2,3)25(21(26)16-11-12-17(27-4)18(13-16)28-5)14-19-23-20(24-29-19)15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLCCQBINZGRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)
![methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5550726.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)

![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)
![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)
![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)
![4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5550778.png)

